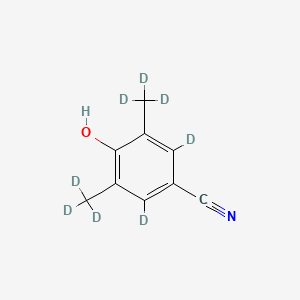

3,5-Dimethyl-4-hydroxybenzonitrile-d8

Description

Propriétés

IUPAC Name |

2,6-dideuterio-4-hydroxy-3,5-bis(trideuteriomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,1-2H3/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYGXOWFEIOHCZ-PIODKIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to 3,5-Dimethyl-4-hydroxybenzonitrile-d8 for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Introduction

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is the deuterated analogue of 3,5-dimethyl-4-hydroxybenzonitrile. This isotopically labeled compound serves as a crucial tool in bioanalytical studies, primarily as an internal standard for quantitative analysis by mass spectrometry. Its structural similarity to key pharmaceutical intermediates makes it particularly valuable in the development and therapeutic monitoring of antiviral drugs, specifically non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1. This guide provides a detailed overview of its chemical properties, a plausible synthetic route, its role in drug development, and a representative experimental protocol for its application.

Chemical Identity and Properties

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a stable, isotopically labeled form of 4-cyano-2,6-dimethylphenol. The eight deuterium (B1214612) atoms replace the hydrogens on the two methyl groups and the two aromatic protons, resulting in a higher molecular weight which allows for its differentiation from the non-deuterated analogue in mass spectrometry.

| Property | Value |

| Chemical Name | 3,5-Dimethyl-4-hydroxybenzonitrile-d8 |

| Synonyms | 4-Hydroxy-3,5-dimethylbenzonitrile-d8, 4-Cyano-2,6-dimethylphenol-d8 |

| CAS Number | 1142096-16-9 |

| Molecular Formula | C₉HD₈NO |

| Molecular Weight | 155.22 g/mol |

| Appearance | White Solid |

| Purity | Typically >98% |

| Storage | 2-8°C, protected from light and moisture |

Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

While specific proprietary synthesis methods may vary, a plausible route for the preparation of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 can be conceptualized based on established deuteration techniques. A common precursor for the non-deuterated analogue is 3,5-dimethyl-4-hydroxybenzaldehyde.

Proposed Synthetic Pathway

A potential two-step synthesis involves the deuteration of the starting material, 2,4,6-trimethylphenol (B147578) (mesitol), followed by oxidation and conversion of the aldehyde to a nitrile.

Caption: Proposed synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Step 1: Deuteration of 2,4,6-Trimethylphenol

-

In a sealed reaction vessel, suspend 2,4,6-trimethylphenol in deuterium oxide (D₂O).

-

Add a catalytic amount of deuterated sulfuric acid (D₂SO₄).

-

Heat the mixture under reflux for an extended period (e.g., 48-72 hours) to facilitate H/D exchange on the aromatic ring and methyl groups.

-

Monitor the reaction progress by ¹H NMR spectroscopy until the desired level of deuteration is achieved.

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., Na₂CO₃).

-

Extract the deuterated product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4,6-trimethylphenol-d12.

Step 2: Oxidation to Deuterated 3,5-Dimethyl-4-hydroxybenzaldehyde

-

Dissolve the deuterated trimethylphenol in a suitable solvent such as isopropanol.

-

Add a catalytic amount of a copper(II) salt (e.g., CuCl₂) and a base (e.g., K₂CO₃).

-

Bubble oxygen gas through the solution while heating to approximately 65°C.[1]

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Acidify the filtrate and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 3,5-bis(methyl-d3)-4-hydroxybenzaldehyde-2,6-d2.

Step 3: Conversion to 3,5-Dimethyl-4-hydroxybenzonitrile-d8

-

Dissolve the deuterated aldehyde in N,N-dimethylformamide (DMF).

-

Add hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl).

-

Heat the reaction mixture, which facilitates the one-pot conversion of the aldehyde to the nitrile.[2]

-

Monitor the reaction by HPLC.

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by recrystallization or column chromatography to yield 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Role in HIV Drug Development and Analysis

3,5-Dimethyl-4-hydroxybenzonitrile is a key building block in the synthesis of the second-generation NNRTI, Etravirine (B1671769).[2][3] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function and preventing the conversion of viral RNA into DNA.

Caption: Inhibition of HIV-1 Reverse Transcriptase by NNRTIs.

Given its role as a precursor to Etravirine, the deuterated form, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is an ideal internal standard for the quantification of Etravirine and its metabolites in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.

Application as an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard, such as 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Representative Experimental Protocol: Quantification of Etravirine in Human Plasma

This protocol is a representative method adapted from published literature for the analysis of NNRTIs.[4][5][6]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (3,5-Dimethyl-4-hydroxybenzonitrile-d8 in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of methanol (B129727) to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., Waters Sunfire 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 95% A, linear gradient to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| MS System | Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Etravirine: m/z 435.9 → 163.63,5-Dimethyl-4-hydroxybenzonitrile-d8: m/z 156.2 → 113.1 (projected) |

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Caption: Workflow for plasma sample analysis using LC-MS/MS.

Conclusion

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a specialized chemical tool with significant applications in pharmaceutical research and development, particularly in the field of HIV therapeutics. Its primary utility as an internal standard in LC-MS/MS bioanalysis allows for the robust and accurate quantification of drugs like Etravirine. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for scientists and researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]

- 4. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a deuterated analog of 3,5-dimethyl-4-hydroxybenzonitrile. This isotopically labeled compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1.[1] The incorporation of deuterium (B1214612) in place of hydrogen can offer advantages in drug development by potentially altering metabolic pathways and enhancing pharmacokinetic profiles. This technical guide provides an in-depth overview of the known physical properties of 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a plausible experimental protocol for its synthesis, and its role in the broader context of HIV drug development.

Physical and Chemical Properties

While specific experimental data for the deuterated compound is limited, the following table summarizes its known physical and chemical properties. For comparative purposes, the properties of its non-deuterated counterpart, 3,5-Dimethyl-4-hydroxybenzonitrile, are also included. It is important to note that deuteration can slightly alter physical properties such as melting and boiling points.

| Property | 3,5-Dimethyl-4-hydroxybenzonitrile-d8 | 3,5-Dimethyl-4-hydroxybenzonitrile |

| Molecular Formula | C₉HD₈NO | C₉H₉NO |

| Molecular Weight | 155.22 g/mol | 147.17 g/mol [2] |

| Appearance | White Solid[3] | White Solid |

| Melting Point | Not explicitly reported | 123-127 °C[2] |

| Boiling Point | Not explicitly reported | 310.60 °C (Predicted) |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | Soluble in organic solvents |

| CAS Number | 1142096-16-9[3] | 4198-90-7[2] |

Experimental Protocols

General Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile

A common and efficient method for the synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile involves a one-pot reaction from its corresponding aldehyde precursor, 3,5-dimethyl-4-hydroxybenzaldehyde, with hydroxylamine (B1172632) hydrochloride in a suitable solvent like N,N-dimethylformamide (DMF).[4][5] The reaction proceeds via an oxime intermediate which is subsequently dehydrated to form the nitrile. To synthesize the deuterated analog, one would utilize a deuterated starting material, 3,5-bis(methyl-d3)-4-hydroxybenzaldehyde-2,6-d2.

Materials:

-

3,5-bis(methyl-d3)-4-hydroxybenzaldehyde-2,6-d2

-

Hydroxylamine hydrochloride

-

N,N-dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a round-bottom flask, dissolve 3,5-bis(methyl-d3)-4-hydroxybenzaldehyde-2,6-d2 in N,N-dimethylformamide (DMF).

-

Add hydroxylamine hydrochloride to the solution.

-

Heat the reaction mixture under reflux and monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold deionized water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Role in HIV Drug Development and Signaling Pathway

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus.[6][7] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 life cycle.[8]

The following diagrams illustrate the synthetic workflow and the mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,5-Dimethyl-4-hydroxybenzonitrile 97 4198-90-7 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 8. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

Technical Guide: 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (CAS: 1142096-16-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a deuterated analog of 3,5-Dimethyl-4-hydroxybenzonitrile. This isotopically labeled compound serves as a critical intermediate in the synthesis of novel therapeutic agents and as an internal standard for analytical applications.

Core Compound Properties

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a stable, isotopically labeled form of 4-cyano-2,6-dimethylphenol. The deuterium (B1214612) labeling provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based quantification and metabolic studies.

Table 1: Physicochemical Data for 3,5-Dimethyl-4-hydroxybenzonitrile-d8

| Property | Value | Source |

| CAS Number | 1142096-16-9 | Pharmaffiliates, Coompo Research Chemicals |

| Molecular Formula | C₉HD₈NO | Pharmaffiliates, Coompo Research Chemicals |

| Molecular Weight | 155.22 g/mol | Pharmaffiliates, Coompo Research Chemicals |

| Appearance | White Solid | Alfa Chemistry, Coompo Research Chemicals |

| Purity | ≥98% | Coompo Research Chemicals |

| Storage Conditions | 2-8°C, protected from air and light | Coompo Research Chemicals |

| Solubility | Chloroform, Dichloromethane, DMSO | Coompo Research Chemicals |

Applications in Drug Discovery and Development

Intermediate in the Synthesis of HIV Replication Inhibitors

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a key building block in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV reverse transcriptase, inhibiting its function and preventing the conversion of viral RNA to DNA, a crucial step in the viral life cycle. The deuteration of the intermediate can be strategically used to investigate the metabolic fate of the final drug product or to potentially enhance its pharmacokinetic properties through the kinetic isotope effect.

Internal Standard for Analytical Methods

Due to its chemical similarity and mass difference from the non-deuterated analog, 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is an ideal internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS, GC-MS). Its use allows for the correction of variability in sample preparation and instrument response, leading to more accurate and precise quantification of the non-deuterated compound in complex biological matrices.

Experimental Protocols

Proposed Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Step 1: Deuteration of 2,6-Dimethylphenol (B121312) (Starting Material)

This step involves the exchange of hydrogen atoms on the aromatic ring and the hydroxyl group of 2,6-dimethylphenol with deuterium.

-

Materials: 2,6-Dimethylphenol, Deuterium oxide (D₂O), a suitable catalyst (e.g., Platinum on alumina, Palladium on carbon), and a high-pressure reactor.

-

Procedure:

-

In a high-pressure reactor, combine 2,6-Dimethylphenol and a catalytic amount of the chosen catalyst.

-

Add an excess of Deuterium oxide (D₂O).

-

Seal the reactor and heat to a temperature typically ranging from 150-250°C under pressure. The exact conditions (temperature, pressure, and reaction time) would need to be optimized.

-

After the reaction is complete, cool the reactor and carefully release the pressure.

-

Extract the deuterated 2,6-dimethylphenol with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 2,6-dimethylphenol-dₓ by column chromatography or recrystallization. The degree of deuteration should be confirmed by NMR and mass spectrometry.

-

Step 2: Cyanation of Deuterated 2,6-Dimethylphenol

This step introduces the nitrile group to the deuterated phenol. A common method is the conversion of a hydroxymethyl group to a nitrile.

-

Materials: Deuterated 2,6-dimethylphenol, a formylating agent (e.g., hexamethylenetetramine in trifluoroacetic acid - Duff reaction), hydroxylamine (B1172632) hydrochloride, and a dehydrating agent.

-

Procedure (Two-step, one-pot adaptation):

-

Formylation: Dissolve the deuterated 2,6-dimethylphenol in trifluoroacetic acid. Add hexamethylenetetramine portion-wise. The reaction is typically exothermic. After the addition is complete, reflux the mixture.

-

Oxime formation and Dehydration: After formylation, the reaction mixture is worked up to yield the deuterated 3,5-dimethyl-4-hydroxybenzaldehyde. This aldehyde is then dissolved in a suitable solvent like N,N-dimethylformamide (DMF). Hydroxylamine hydrochloride is added, and the mixture is heated to form the oxime. Subsequent heating, potentially with a dehydrating agent, will yield the final product, 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Use as an Internal Standard in a Quantitative LC-MS Assay

This protocol outlines the general steps for using 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as an internal standard to quantify its non-deuterated analog in a biological sample.

-

Materials: Biological matrix (e.g., plasma, tissue homogenate), 3,5-Dimethyl-4-hydroxybenzonitrile (analyte), 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (internal standard), protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid), LC-MS system.

-

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of the internal standard (3,5-Dimethyl-4-hydroxybenzonitrile-d8) solution.

-

Add the protein precipitation solvent, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., C18).

-

Develop a gradient elution method to separate the analyte and internal standard from other matrix components.

-

Use a mass spectrometer with an appropriate ionization source (e.g., ESI) and operate in Multiple Reaction Monitoring (MRM) mode.

-

Set up MRM transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

-

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic route for 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Analytical Workflow Using the Deuterated Standard

Caption: Workflow for quantification using the deuterated internal standard.

HIV Reverse Transcriptase Inhibition Pathway

An In-depth Technical Guide to the Core Characteristics of Deuterated 4-Cyano-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known characteristics of 4-cyano-2,6-dimethylphenol and the projected properties of its deuterated analog. The strategic incorporation of deuterium (B1214612) in place of hydrogen at specific molecular positions can significantly alter a compound's metabolic fate, offering a valuable tool in drug discovery and development. This document outlines the rationale for the deuteration of 4-cyano-2,6-dimethylphenol, its projected physicochemical properties, a proposed synthetic route, and a hypothetical metabolic pathway.

Core Characteristics of the Parent Compound: 4-Cyano-2,6-dimethylphenol

4-Cyano-2,6-dimethylphenol, also known as 4-hydroxy-3,5-dimethylbenzonitrile, is a phenolic compound with the following key characteristics:

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1] |

| Molar Mass | 147.18 g/mol | [1] |

| CAS Number | 4198-90-7 | [1] |

| Melting Point | 125 °C | [1] |

| Appearance | Not specified, likely a solid at room temperature |

Rationale for Deuteration

The metabolic fate of phenolic compounds often involves oxidation of the aromatic ring or alkyl substituents, primarily mediated by cytochrome P450 enzymes. For the related compound 2,6-dimethylphenol, microbial degradation has been shown to initiate with hydroxylation. This suggests that the methyl groups of 4-cyano-2,6-dimethylphenol are potential sites of metabolic activity.

By replacing the hydrogen atoms of the methyl groups with deuterium, a primary kinetic isotope effect (KIE) can be introduced. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This can slow down the rate of metabolism at these positions, potentially leading to:

-

Improved Metabolic Stability: A longer half-life in biological systems.

-

Reduced Formation of Metabolites: Lowering the potential for metabolite-associated toxicity.

-

Increased Drug Exposure: Enhancing the overall therapeutic efficacy.

Therefore, deuteration of the two methyl groups to create 4-cyano-2,6-bis(trideuteriomethyl)phenol is a logical strategy to enhance its pharmacokinetic profile.

Projected Physicochemical Properties of Deuterated 4-Cyano-2,6-dimethylphenol

While experimental data for deuterated 4-cyano-2,6-dimethylphenol is not publicly available, its properties can be projected based on the known characteristics of the parent compound and the general effects of deuteration.

| Property | Projected Value for Deuterated Analog (d₆) | Rationale for Projection |

| Molecular Formula | C₉H₃D₆NO | Replacement of 6 hydrogen atoms with deuterium. |

| Molar Mass | 153.21 g/mol | Increased mass due to the presence of six deuterium atoms. |

| Melting Point | Slightly different from the parent compound | Isotopic substitution can cause minor changes in crystal packing and intermolecular forces. |

| Boiling Point | Slightly higher than the parent compound | Generally, deuterated compounds have slightly higher boiling points. |

| Solubility | Similar to the parent compound | Deuteration typically has a minimal effect on solubility. |

| Chromatographic Retention Time | Slightly shorter in reverse-phase HPLC | Deuterated compounds are slightly less lipophilic and may elute earlier. |

Proposed Synthesis and Experimental Workflow

A plausible method for the synthesis of deuterated 4-cyano-2,6-dimethylphenol would involve the deuteration of the parent compound using a suitable deuterium source and catalyst. One established method for the deuteration of phenols is acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O).

Proposed Experimental Protocol: Acid-Catalyzed H/D Exchange

-

Dissolution: Dissolve 4-cyano-2,6-dimethylphenol (1.0 eq) in a minimal amount of a suitable organic co-solvent (e.g., dioxane-d₈) to ensure solubility in the aqueous medium.

-

Deuterium Source: Add a significant excess of deuterium oxide (D₂O).

-

Catalyst: Introduce a catalytic amount of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄).

-

Reaction: Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of the methyl protons with deuterium. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signals.

-

Work-up: After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired deuterated 4-cyano-2,6-dimethylphenol.

Analytical Characterization:

-

¹H NMR: To confirm the absence of the methyl proton signals.

-

²H NMR: To confirm the presence and location of the deuterium atoms.

-

Mass Spectrometry: To verify the increase in molecular weight corresponding to the incorporation of six deuterium atoms.

Visualizations

Caption: Proposed experimental workflow for the synthesis and analysis of deuterated 4-cyano-2,6-dimethylphenol.

Caption: Proposed metabolic pathway of 4-cyano-2,6-dimethylphenol and the effect of deuteration.

References

Technical Guide: 3,5-Dimethyl-4-hydroxybenzonitrile-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a deuterated isotopologue of 3,5-Dimethyl-4-hydroxybenzonitrile. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably in the development of HIV replication inhibitors.[1][2][3] Its deuteration makes it particularly valuable for use as an internal standard in quantitative analytical methods and in metabolic studies.

Core Compound Data

The fundamental properties of 3,5-Dimethyl-4-hydroxybenzonitrile and its deuterated form are summarized below. The increase in molecular weight for the d8 isotopologue is attributed to the replacement of eight hydrogen atoms with deuterium (B1214612) atoms.

| Property | 3,5-Dimethyl-4-hydroxybenzonitrile | 3,5-Dimethyl-4-hydroxybenzonitrile-d8 |

| Molecular Formula | C₉H₉NO | C₉HD₈NO[2][4] |

| Molecular Weight | 147.17 g/mol [1][5][6][7] | 155.22 g/mol [2][3][4] |

| CAS Number | 4198-90-7[1][6][7] | 1142096-16-9[2][3][4] |

| Synonyms | 4-Cyano-2,6-dimethylphenol, 4-Hydroxy-3,5-dimethylbenzonitrile | 4-Hydroxy-3,5-dimethyl-benzonitrile-d8, 2,6-Dimethyl-4-cyanophenol-d8[3][4] |

Synthesis and Experimental Protocols

The synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile is well-documented and typically involves a one-pot reaction from 3,5-dimethyl-4-hydroxybenzaldehyde. The synthesis of the deuterated analogue follows a similar pathway, utilizing deuterated starting materials.

Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the synthesis of the non-deuterated compound and is applicable for the synthesis of the d8 isotopologue by using the appropriate deuterated precursors.

Materials:

-

3,5-di(methyl-d3)-4-hydroxybenzaldehyde-(2,6-d2)

-

Hydroxylamine (B1172632) hydrochloride

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 3,5-di(methyl-d3)-4-hydroxybenzaldehyde-(2,6-d2) and hydroxylamine hydrochloride in N,N-dimethylformamide (DMF).

-

Heat the reaction mixture. The optimal temperature is typically in the range of 110-130°C.

-

The reaction progress should be monitored using High-Performance Liquid Chromatography (HPLC).[6]

-

Upon completion, the reaction mixture is subjected to a standard work-up procedure to isolate the crude product.

-

The crude product is then purified, for example by recrystallization or column chromatography, to yield 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

This one-pot synthesis is efficient, often resulting in high yields and purity.[6]

Role in Drug Development

3,5-Dimethyl-4-hydroxybenzonitrile serves as a key building block in the synthesis of more complex molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[5] The deuterated version, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is particularly useful in pharmacokinetic and metabolic studies of these potential drug candidates.

The logical flow of its application in drug development is outlined below.

The use of the deuterated intermediate allows for the synthesis of a deuterated final drug candidate. This is highly advantageous for analytical purposes, as the mass difference introduced by the deuterium atoms allows it to be distinguished from its non-deuterated counterpart in mass spectrometry-based assays. This makes it an ideal internal standard for accurate quantification in biological matrices. Furthermore, studying the metabolism of the deuterated drug candidate can provide insights into the metabolic stability of the molecule.

References

- 1. 3,5-DiMethyl-4-hydroxybenzonitrile-d8 CAS#: 1142096-16-9 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3,5-Dimethyl-4-hydroxybenzonitrile-d8 | 1142096-16-9 - Coompo [coompo.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

Technical Guide: Solubility of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a deuterated analog of 4-hydroxy-3,5-dimethylbenzonitrile. This compound is primarily utilized as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification of the non-deuterated form or related compounds. Understanding its solubility is critical for accurate sample preparation, method development, and various applications in research and drug development.

Physicochemical Properties

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a white solid.[1][2] The non-deuterated form, 4-hydroxy-3,5-dimethylbenzonitrile, is a light yellow crystalline solid.[3]

Qualitative Solubility Data

| Solvent | 3,5-Dimethyl-4-hydroxybenzonitrile-d8 Solubility | 4-hydroxy-3,5-dimethylbenzonitrile Solubility | Solvent Type |

| Chloroform | Soluble[2][4] | - | Halogenated |

| Dichloromethane | Soluble[2][4] | - | Halogenated |

| Ethyl Acetate | Soluble[4] | - | Ester |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[2] | Soluble[3] | Sulfoxide |

| Methanol | - | Soluble[3] | Alcohol (Polar Protic) |

| Ethanol | - | Soluble[3] | Alcohol (Polar Protic) |

| Water | - | Limited Solubility[3] | Aqueous (Polar) |

Experimental Protocol for Solubility Determination

While a specific, validated protocol for determining the solubility of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is not published, a general and robust method based on the "shake-flask" principle can be employed. This method involves adding an excess of the solid compound to a known volume of solvent and allowing it to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.

Objective: To determine the approximate solubility of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in a given organic solvent at a specific temperature.

Materials:

-

3,5-Dimethyl-4-hydroxybenzonitrile-d8

-

Selected organic solvents (e.g., methanol, acetonitrile, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 to a vial. The exact amount should be more than what is expected to dissolve.

-

Record the precise weight of the compound added.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker. A typical temperature for solubility studies is 25°C.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should appear as a slurry with undissolved solid remaining.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vial from the shaker and let it stand to allow the solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample solution using a suitable analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the solubility of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Caption: A logical workflow for the experimental determination of compound solubility.

References

The Impact of Deuteration on Physicochemical Properties

An In-Depth Technical Guide on the Physicochemical Properties of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a deuterated isotopologue of 3,5-Dimethyl-4-hydroxybenzonitrile. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds to enhance the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients. 3,5-Dimethyl-4-hydroxybenzonitrile and its deuterated form are noted as intermediates in the synthesis of various drugs, including HIV replication inhibitors[1][2][3][4].

Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H or D), is a strategic tool in drug development to improve metabolic stability. The increased mass and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can significantly slow down metabolic processes, a phenomenon known as the kinetic isotope effect[5]. While the primary goal of deuteration is to alter a drug's metabolic rate, it can also subtly influence its fundamental physicochemical properties, such as melting point, solubility, and acidity[5][6]. These changes, though often minor, are critical considerations in drug formulation and development.

Melting Point Data

The melting point of a compound is a crucial physical property used for identification and purity assessment. A sharp melting point range typically indicates a high degree of purity, whereas impurities tend to depress and broaden the melting point range[7].

| Compound | CAS Number | Reported Melting Point (°C) |

| 3,5-Dimethyl-4-hydroxybenzonitrile-d8 | 1142096-16-9 | Data not available |

| 3,5-Dimethyl-4-hydroxybenzonitrile | 4198-90-7 | 123-127[8] |

Note: Other reported melting points for the non-deuterated compound include 105°C[9], 125°C[10], and 123.0°C to 126.0°C[11]. The range of 123-127°C is the most frequently cited.

Experimental Protocol: Capillary Melting Point Determination

The most common method for determining the melting point of a crystalline solid is the capillary method using a melting point apparatus[12]. The following is a detailed protocol for this procedure.

I. Sample Preparation

-

Ensure the Sample is Dry : The sample must be completely dry, as residual solvent can act as an impurity and depress the melting point range[13].

-

Load the Capillary Tube : Obtain a glass capillary tube, which is sealed at one end. Press the open end of the tube into a small pile of the crystalline solid.

-

Pack the Sample : Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube through a long, narrow tube (like a glass tube) onto the benchtop several times[13]. The packed sample should be approximately 2-3 mm in height.

II. Apparatus Setup and Measurement

-

Set the Initial Temperature : Turn on the melting point apparatus. If the approximate melting point is known, set the starting temperature to about 15-20°C below the expected value[13].

-

Insert the Capillary Tube : Place the loaded capillary tube into the sample holder of the apparatus[13].

-

Heating Rate : For a preliminary, rapid determination, a fast heating rate can be used to find an approximate melting point[7]. For an accurate measurement, a slower heating rate of 1-2°C per minute is crucial as the temperature approaches the melting point[7][13].

-

Observation : Observe the sample through the magnifying eyepiece.

-

Record the Melting Range : The melting point is recorded as a range of temperatures:

-

Decomposition : If the sample darkens or changes color instead of melting, it is likely decomposing. This decomposition temperature should be recorded, often with a "d" (e.g., 251°C d)[13].

III. Post-Measurement

-

Cooling : Allow the apparatus to cool sufficiently before performing another measurement[7].

-

Disposal : Dispose of the used capillary tube in an appropriate glass waste container.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for determining the melting point of a crystalline solid using a capillary-based apparatus.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,5-DiMethyl-4-hydroxybenzonitrile-d8 CAS#: 1142096-16-9 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3,5-Dimethyl-4-hydroxybenzonitrile-d8 | 1142096-16-9 - Coompo [coompo.com]

- 5. benchchem.com [benchchem.com]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. watson-int.com [watson-int.com]

- 10. 3,5-dimethyl-4-hydroxybenzonitrile | 4198-90-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. 3,5-Dimethyl-4-hydroxybenzonitrile, 97%, Thermo Scientific 5g; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. westlab.com [westlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to 3,5-Dimethyl-4-hydroxybenzonitrile-d8

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a deuterated isotopologue of 3,5-Dimethyl-4-hydroxybenzonitrile. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, analytical data, and its critical role in pharmaceutical research, particularly in the development of antiviral therapeutics.

Core Concepts

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a stable isotope-labeled compound used primarily as an internal standard in pharmacokinetic and metabolic studies of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine (B1671769). The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based quantification without significantly altering the chemical properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of 3,5-Dimethyl-4-hydroxybenzonitrile are presented below.

| Property | 3,5-Dimethyl-4-hydroxybenzonitrile-d8 | 3,5-Dimethyl-4-hydroxybenzonitrile |

| CAS Number | 1142096-16-9[1] | 4198-90-7[2] |

| Molecular Formula | C₉HD₈NO[1] | C₉H₉NO[2] |

| Molecular Weight | 155.22 g/mol [3] | 147.17 g/mol [2] |

| Appearance | White Solid[4] | White to beige crystalline powder |

| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 123-127 °C[5] |

| Solubility | Not explicitly reported; expected to be soluble in Chloroform, Dichloromethane, and DMSO.[6] | Soluble in Chloroform, Dichloromethane, DMSO.[6] |

| Purity | Typically >98%[6] | Typically >97%[5] |

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde-d8

This protocol is adapted from general methods for the deuteration of phenols and benzaldehydes.

Materials:

-

3,5-Dimethyl-4-hydroxybenzaldehyde

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated acetic acid (CD₃COOD, 99.5 atom % D)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask, add 3,5-Dimethyl-4-hydroxybenzaldehyde (1.5 g, 10 mmol).

-

Add deuterated acetic acid (20 mL) and deuterium oxide (5 mL).

-

The mixture is stirred and heated to reflux for 24 hours under an inert atmosphere.

-

The reaction is monitored for deuterium incorporation by withdrawing small aliquots and analyzing by ¹H NMR.

-

Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 3,5-Dimethyl-4-hydroxybenzaldehyde-d8.

Protocol 2: One-Pot Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

This protocol is adapted from the established synthesis of the non-deuterated analogue.[7]

Materials:

-

3,5-Dimethyl-4-hydroxybenzaldehyde-d8 (from Protocol 1)

-

Hydroxylamine (B1172632) hydrochloride

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

High-performance liquid chromatography (HPLC) system for monitoring

Procedure:

-

Combine 3,5-Dimethyl-4-hydroxybenzaldehyde-d8 (1.58 g, 10 mmol) and hydroxylamine hydrochloride (0.76 g, 11 mmol) in a 50 mL round-bottom flask.

-

Add N,N-Dimethylformamide (20 mL) to the flask.

-

Heat the reaction mixture to 110-120 °C with stirring.

-

Monitor the reaction progress by HPLC until the starting material is consumed (typically 2-4 hours).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

The precipitated product is collected by vacuum filtration.

-

The crude product is washed with cold water and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Analytical Data

The following tables summarize the expected analytical data for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 based on the known data for the non-deuterated analogue and general principles of spectroscopic analysis for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shifts (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~7.2-7.4 | s | A small residual signal for the two aromatic protons might be observed depending on the efficiency of deuteration. The hydroxyl proton signal will be absent due to exchange with the deuterated solvent. |

| ¹³C NMR | ~155 (C-OH), ~130 (aromatic C-H), ~120 (C-CN), ~118 (CN), ~15 (CD₃) | The signals for the deuterated carbons (aromatic C-D and methyl CD₃) will be significantly broadened and may appear as multiplets due to C-D coupling. |

Mass Spectrometry (MS)

| Ionization Mode | Expected m/z | Interpretation |

| Electron Ionization (EI) | 155 | [M]⁺ |

| Electrospray Ionization (ESI) | 154 | [M-H]⁻ |

Role in Drug Development and Relevant Pathways

3,5-Dimethyl-4-hydroxybenzonitrile is a key building block in the synthesis of the second-generation NNRTI, Etravirine. The deuterated analogue, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is invaluable for studying the pharmacokinetics and metabolism of Etravirine.

Metabolic Pathway of the Etravirine Moiety

The dimethylbenzonitrile moiety of Etravirine is a primary site of metabolism. In vivo, it undergoes oxidation reactions catalyzed by cytochrome P450 enzymes, primarily CYP3A4, CYP2C9, and CYP2C19.[8] This leads to the formation of hydroxylated metabolites, which can be further conjugated, for instance, by glucuronidation, before excretion. The use of a deuterated internal standard like 3,5-Dimethyl-4-hydroxybenzonitrile-d8 allows for precise quantification of the parent drug and its metabolites in biological matrices.

Caption: Metabolic pathway of the Etravirine dimethylbenzonitrile moiety.

Experimental Workflow: Use as an Internal Standard

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods to quantify Etravirine in plasma or tissue samples. Its almost identical chemical behavior to the analyte ensures minimal variation during sample preparation and analysis, while its different mass allows for separate detection.

Caption: Workflow for bioanalysis using a deuterated internal standard.

References

- 1. US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]

- 4. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. d-nb.info [d-nb.info]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,5-Dimethyl-4-hydroxybenzonitrile-d8 safety data sheet (SDS)

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a deuterated isotopologue of 3,5-Dimethyl-4-hydroxybenzonitrile. It is a white solid at room temperature and is used as an intermediate in the preparation of HIV replication inhibitors[1][2][3].

| Property | Value | Source |

| CAS Number | 1142096-16-9 | [1][4] |

| Molecular Formula | C₉HD₈NO | [1][4] |

| Molecular Weight | 155.22 g/mol | [1][3][4] |

| Appearance | White Solid | [1][3][4] |

| Purity | 98% | [1] |

| Solubility | Chloroform, Dichloromethane, DMSO | [1] |

| Storage | Store at 2-8°C, protected from air and light, refrigerate or freeze. | [1][5][6] |

Safety and Hazard Information

The following hazard classifications are based on the non-deuterated analogue, 3,5-Dimethyl-4-hydroxybenzonitrile.

| Hazard Class | Category | GHS Classification |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Data sourced from Fisher Scientific SDS for 3,5-Dimethyl-4-hydroxybenzonitrile.[7]

GHS Pictograms

GHS07: Exclamation Mark GHS08: Health Hazard

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H312 | Harmful in contact with skin. |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H332 | Harmful if inhaled. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Statements are based on the SDS for the non-deuterated analogue.[7][8]

Experimental Protocols & Handling

While specific experimental protocols for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 are not detailed in the provided search results, its primary application is as an intermediate in chemical synthesis, particularly for HIV replication inhibitors[1][2][3]. The handling and safety precautions outlined below are critical for any laboratory procedures involving this compound.

Safe Handling Workflow

Caption: Workflow for the safe handling of 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

First Aid Measures

In the event of exposure, follow these first aid protocols.

Caption: First aid procedures for exposure to 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the detailed biological activity or signaling pathways directly involving 3,5-Dimethyl-4-hydroxybenzonitrile-d8 or its non-deuterated analogue. Its known role is that of a chemical intermediate in the synthesis of more complex molecules, such as HIV replication inhibitors[1][2][3]. The biological activity would be attributed to the final synthesized drug molecule rather than this intermediate.

Conclusion

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a valuable deuterated intermediate for pharmaceutical research and development. While a specific SDS is not available, the data from its non-deuterated counterpart provides a strong basis for safe handling and use. Researchers should adhere to the safety precautions outlined in this guide and consult the SDS for 3,5-Dimethyl-4-hydroxybenzonitrile (CAS 4198-90-7) for more detailed information. Always handle this compound in a well-ventilated area and use appropriate personal protective equipment to minimize exposure risk.

References

- 1. 3,5-Dimethyl-4-hydroxybenzonitrile-d8 | 1142096-16-9 - Coompo [coompo.com]

- 2. 3,5-DiMethyl-4-hydroxybenzonitrile-d8 CAS#: 1142096-16-9 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3,5-dimethyl-4-hydroxybenzonitrile | 4198-90-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. 3,5-Dimethyl-4-hydroxybenzonitrile, 97%, Thermo Scientific 5g; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Application Notes and Protocols: Utilizing 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as an Internal Standard for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as a crucial reagent in the synthesis of deuterated internal standards for the quantitative analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), etravirine (B1671769). The protocols detailed below are based on established bioanalytical methods and are intended to guide researchers in developing and validating robust analytical assays.

Introduction

In the realm of drug development and clinical pharmacology, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic and pharmacodynamic assessments. The use of stable isotope-labeled internal standards is the gold standard in mass spectrometry-based bioanalysis, as they co-elute with the analyte of interest and compensate for variability in sample preparation and instrument response.

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a deuterated analog of a key precursor for the synthesis of Etravirine, an antiretroviral drug used in the treatment of HIV-1 infection. Consequently, 3,5-Dimethyl-4-hydroxybenzonitrile-d8 serves as a critical starting material for the synthesis of etravirine-d8 (B1140965), which is an ideal internal standard for the quantification of etravirine in complex biological samples.

Application: Quantification of Etravirine in Human Peripheral Blood Mononuclear Cells (PBMCs)

This section details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of etravirine and darunavir (B192927) in human PBMCs, employing etravirine-d8 as the internal standard. This method is particularly relevant for therapeutic drug monitoring and for studying the intracellular pharmacokinetics of these antiretroviral drugs.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for etravirine quantification as described by Belkhir et al. (2016).[1][2][3]

Table 1: Method Validation Parameters for Etravirine Quantification

| Parameter | Result | Acceptance Criteria |

| Lower Limit of Quantification (LLOQ) | 1.25 ng/mL | Signal-to-noise ratio > 10 |

| Limit of Detection (LOD) | 0.62 ng/mL | Signal-to-noise ratio > 3 |

| Calibration Curve Range | 1.25 - 100 ng/mL | r² > 0.99 |

| Intra-assay Precision (CV%) | 4.6% - 14.3% | < 15% |

| Inter-assay Precision (CV%) | < 15% | < 15% |

| Accuracy | Within ± 15% of nominal concentration | Within ± 15% |

| Matrix Effect | < 10% ion suppression | < 15% |

Table 2: Stability of Etravirine in Human PBMCs

| Stability Condition | Duration | Stability (% of Nominal Concentration) | Acceptance Criteria |

| Bench-top | 4 hours at room temperature | Within ± 15% | Within ± 15% |

| Freeze-thaw | 3 cycles | Within ± 15% | Within ± 15% |

| Long-term | 3 months at -80°C | Within ± 15% | Within ± 15% |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Etravirine Stock Solution (1 mg/mL): Accurately weigh and dissolve etravirine in methanol (B129727).

-

Etravirine-d8 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve etravirine-d8 (synthesized from 3,5-Dimethyl-4-hydroxybenzonitrile-d8) in methanol.

-

Working Solutions: Prepare serial dilutions of the etravirine stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the etravirine-d8 stock solution in a methanol:water (60:40, v/v) solution to the desired concentration for spiking into samples.

Sample Preparation from PBMCs

-

Isolation of PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.

-

Cell Lysis and Protein Precipitation: To the PBMC pellet, add the internal standard working solution in a 60:40 methanol-water mixture.

-

Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and cell lysis. Centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., XBridge™ RP18).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile or methanol with the same modifier.

-

-

Flow Rate: A typical flow rate for analytical LC columns.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the detection of etravirine and etravirine-d8. The specific precursor-to-product ion transitions should be optimized for the instrument being used.

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of etravirine in PBMCs.

Mechanism of Action of Etravirine

Caption: HIV-1 replication cycle and the inhibitory action of etravirine.

References

- 1. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dial.uclouvain.be [dial.uclouvain.be]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-hydroxybenzonitrile, a substituted cyanophenol, is a key intermediate in the synthesis of various compounds, including potential antiviral agents. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is the gold standard for quantitative mass spectrometry. The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it effectively tracks the analyte through sample preparation, chromatography, and ionization, thereby correcting for matrix effects and experimental variability to provide the highest accuracy and precision.

This document provides a detailed application note and a representative protocol for the quantification of 3,5-Dimethyl-4-hydroxybenzonitrile in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as the internal standard.

Principle of the Method

A sensitive and selective LC-MS/MS method is described for the quantification of 3,5-Dimethyl-4-hydroxybenzonitrile in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Negative Ion Electrospray Ionization (ESI) mode. Quantification is performed using a stable isotope-labeled internal standard, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, to ensure accuracy and precision.

Materials and Reagents

-

Analytes: 3,5-Dimethyl-4-hydroxybenzonitrile (Analyte), 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (Internal Standard, IS)

-

Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18 MΩ·cm), Formic Acid (LC-MS Grade)

-

Biological Matrix: Blank Human Plasma (K2-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of 3,5-Dimethyl-4-hydroxybenzonitrile in 10 mL of methanol.

-

Internal Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 1 mg of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in 1 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock Solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock Solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to each tube (except for double blanks) and vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the proposed instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UPLC/UHPLC System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min |

| Run Time | 5.0 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas | Nitrogen |

| Collision Gas | Argon |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 3,5-Dimethyl-4-hydroxybenzonitrile (Analyte) | 146.1 | 131.1 | 100 | 20 |

| 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (IS) | 154.1 | 139.1 | 100 | 20 |

Note: MRM transitions and collision energies are predictive and should be optimized empirically on the specific instrument used.

Data Presentation and Method Performance

The following table presents typical (hypothetical) performance characteristics for a validated bioanalytical method based on this protocol.

Table 4: Representative Quantitative Method Performance

| Parameter | 3,5-Dimethyl-4-hydroxybenzonitrile |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% (90% - 110% for non-LLOQ) |

| Precision (%CV at LLOQ, LQC, MQC, HQC) | ≤ 20% (≤ 15% for non-LLOQ) |

| Matrix Effect (%CV) | < 15% |

| Extraction Recovery | Consistent and reproducible |

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principle of using a stable isotope-labeled internal standard.

Caption: Experimental workflow for the quantification of 3,5-Dimethyl-4-hydroxybenzonitrile in plasma.

Caption: Logic of using a stable isotope-labeled internal standard for accurate quantification.

Application Notes & Protocols for Quantitative NMR (qNMR) using 3,5-Dimethyl-4-hydroxybenzonitrile-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of substances. The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, precise and accurate quantitative analysis can be achieved without the need for identical reference standards for each analyte.

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a deuterated internal standard suitable for ¹H qNMR. Its key advantages include:

-

High Purity: Available in high isotopic and chemical purity.

-

Chemical Stability: Stable in common NMR solvents and does not react with a wide range of analytes.[1][2]

-

Simplified ¹H NMR Spectrum: The deuteration of the methyl and aromatic protons results in a simplified proton NMR spectrum, reducing the likelihood of signal overlap with the analyte.

-

Solubility: Soluble in common organic NMR solvents such as DMSO-d₆, methanol-d₄, and chloroform-d.[3]

Application: Purity Determination of a Pharmaceutical Compound

This application note details the use of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 for the purity determination of a hypothetical active pharmaceutical ingredient (API), "Analyte X".

Analyte and Internal Standard Properties

| Property | Analyte X (Hypothetical) | 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (Internal Standard) |

| Molecular Formula | C₁₀H₁₂N₂O₂ | C₉HD₈NO |

| Molecular Weight ( g/mol ) | 192.22 | 155.22 |

| ¹H NMR Signal for Quantification | Singlet at 7.80 ppm (2H) | Singlet at 9.5 ppm (1H, phenolic -OH) |

| Purity (%) | To be determined | ≥ 99.5% (Certified) |

Quantitative Data Summary

The following table summarizes the results from the qNMR analysis of three independently prepared samples of Analyte X.

| Sample ID | Mass of Analyte X (mg) | Mass of Internal Standard (mg) | Integral of Analyte X (I_analyte) | Integral of Internal Standard (I_IS) | Calculated Purity of Analyte X (%) |

| Sample 1 | 10.15 | 8.25 | 1.00 | 0.55 | 98.7 |

| Sample 2 | 10.22 | 8.31 | 1.00 | 0.54 | 98.9 |

| Sample 3 | 10.08 | 8.20 | 1.00 | 0.55 | 98.5 |

| Average | 98.7 | ||||

| Standard Deviation | 0.2 |

Experimental Protocols

Materials and Equipment

-

Analyte: Analyte X

-

Internal Standard: 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (purity ≥ 99.5%)

-

NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Equipment:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

Analytical balance (readability of at least 0.01 mg)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Vortex mixer

-

Ultrasonic bath

-

Sample Preparation

-

Weighing: Accurately weigh approximately 10 mg of Analyte X and 8 mg of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 into a clean, dry vial. Record the weights with the highest possible precision.[4]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Homogenization: Securely cap the vial and mix the contents thoroughly using a vortex mixer until both the analyte and the internal standard are completely dissolved. Gentle warming or sonication may be used to aid dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.

-

Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Number of Scans (NS): 16 (adjust as needed for adequate signal-to-noise ratio).

-

Relaxation Delay (D1): 30 seconds. This is a critical parameter and should be at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.[5]

-

Acquisition Time (AQ): 4 seconds.

-

Spectral Width (SW): 20 ppm.

-

Temperature: 298 K.

-

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction across the entire spectral width.

-

Integration: Integrate the selected signals for both the analyte (7.80 ppm) and the internal standard (9.5 ppm). Ensure that the integration regions are consistent and cover the entire signal, including any ¹³C satellites if desired.

-

Purity Calculation: Calculate the purity of the analyte using the following formula:

Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS

Where:

-

I: Integral value of the signal

-

N: Number of protons for the integrated signal

-

M: Molecular weight

-

m: Mass

-

PurityIS: Purity of the internal standard

-

Visualizations

qNMR Experimental Workflow

Caption: Workflow for qNMR analysis.

Logical Relationship for Purity Calculation

Caption: Inputs for purity calculation.

References

Application Notes and Protocols for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in HIV Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-hydroxybenzonitrile, and its deuterated analog 3,5-Dimethyl-4-hydroxybenzonitrile-d8, are key chemical intermediates primarily utilized in the synthesis of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). These NNRTIs, such as Etravirine (B1671769) and Rilpivirine, are critical components of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. The deuterated form, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, serves as an invaluable tool in the development and clinical evaluation of these antiviral drugs, particularly as an internal standard in pharmacokinetic and bioequivalence studies.

This document provides detailed application notes and experimental protocols for the use of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in HIV research, focusing on its role in the synthesis of NNRTIs and its application in bioanalytical methods.

Application I: Synthesis of Etravirine, a Non-Nucleoside Reverse Transcriptase Inhibitor

3,5-Dimethyl-4-hydroxybenzonitrile is a crucial building block in the multi-step synthesis of Etravirine. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of Etravirine Intermediate

This protocol describes the synthesis of a key intermediate in the production of Etravirine, starting from 2,4,6-trichloropyrimidine (B138864) and 3,5-dimethyl-4-hydroxybenzonitrile.[1][2]

Materials:

-

2,4,6-Trichloropyrimidine

-

3,5-Dimethyl-4-hydroxybenzonitrile

-

N,N-Diisopropylethylamine (DIPEA)

-

Water

-

Round-bottom flask

-

Stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine (100 g, 0.545 mol) in 1,4-dioxane (300 ml) in a round-bottom flask equipped with a stirrer.

-

Add 3,5-dimethyl-4-hydroxybenzonitrile (80.1 g, 0.545 mol) to the solution under stirring.

-

Slowly add N,N-diisopropylethylamine (141.00 g, 1.09 mol) to the reaction mixture over a period of 30 minutes.

-

Heat the reaction mass to 70°C and maintain stirring for 2 hours.

-

After the reaction is complete, cool the mixture slowly to 15°C.

-

Filter the resulting precipitate at 12-15°C and wash the cake with 50 ml of 1,4-dioxane.

-

Finally, wash the cake with water (200 ml) to obtain the crude product.

-

Dry the wet product at 50-60°C and recrystallize from acetone to yield the purified intermediate, 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile.

Diagram: Synthetic Pathway of Etravirine

Caption: Synthetic pathway for Etravirine.

Application II: Internal Standard for Bioanalytical Methods

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is an ideal internal standard for the quantification of Etravirine and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuteration ensures that it co-elutes with the analyte of interest while being distinguishable by mass, thereby correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Etravirine in Human Plasma by LC-MS/MS

This protocol provides a general procedure for the quantification of Etravirine in human plasma using a deuterated internal standard like Etravirine-d8, which would be synthesized using 3,5-Dimethyl-4-hydroxybenzonitrile-d8.